Methyl 5-(Methylthio)-2-nitrobenzoate
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Overview
Description
Methyl 5-(Methylthio)-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and a methylthio group (-SCH3) attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(Methylthio)-2-nitrobenzoate typically involves the nitration of methyl 5-(methylthio)benzoate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the ortho position relative to the ester group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(Methylthio)-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with sodium ethoxide can lead to the formation of ethylthio derivatives.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium ethoxide, other nucleophiles.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Reduction: Methyl 5-(methylthio)-2-aminobenzoate.
Substitution: Various thioether derivatives.
Oxidation: Methyl 5-(methylsulfinyl)-2-nitrobenzoate, Methyl 5-(methylsulfonyl)-2-nitrobenzoate.
Scientific Research Applications
Methyl 5-(Methylthio)-2-nitrobenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and thioether groups. It may also serve as a probe to investigate the metabolic pathways of nitroaromatic compounds.
Medicine: Potential applications in medicinal chemistry include the development of new drugs with antimicrobial or anticancer properties. The nitro group can be reduced to an amino group, which is a common motif in many bioactive molecules.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals. Its derivatives may find applications in materials science and polymer chemistry.
Mechanism of Action
The mechanism of action of Methyl 5-(Methylthio)-2-nitrobenzoate depends on its chemical reactivity and the specific context in which it is used. For example, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methylthio group can participate in redox reactions, influencing the compound’s overall reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(Methylthio)-2-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Methyl 5-(Methylsulfinyl)-2-nitrobenzoate: Similar structure but with a sulfoxide group instead of a thioether group.
Methyl 5-(Methylsulfonyl)-2-nitrobenzoate: Similar structure but with a sulfone group instead of a thioether group.
Uniqueness
Methyl 5-(Methylthio)-2-nitrobenzoate is unique due to the presence of both a nitro group and a methylthio group on the benzoate ester. This combination of functional groups provides a distinct reactivity profile, making it a versatile intermediate for various chemical transformations and applications in different fields.
Properties
IUPAC Name |
methyl 5-methylsulfanyl-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c1-14-9(11)7-5-6(15-2)3-4-8(7)10(12)13/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKMUYXBYABZPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)SC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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